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(3S)-3-Amino-3-(2-furyl)propan-1-OL

Cat. No.: B13039606
M. Wt: 141.17 g/mol
InChI Key: UCEDMXFZQPQWEQ-LURJTMIESA-N
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Description

Significance of Chiral β-Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols, also known as 1,2-amino alcohols, are a privileged class of organic compounds. Their structural motif is a recurring feature in a vast array of natural products and synthetic molecules with significant biological activity. nih.gov The value of these compounds in asymmetric synthesis is multifaceted; they are employed as versatile chiral building blocks, effective chiral auxiliaries to control the stereochemical outcome of reactions, and as ligands in metal-catalyzed asymmetric reactions and organocatalysis. nih.govdiva-portal.org

The presence of vicinal amino and hydroxyl groups provides two points for chelation to metal centers, creating a rigid, well-defined chiral environment that can effectively induce enantioselectivity in a wide range of chemical transformations. wikipedia.org One of the most prominent applications of chiral amino alcohols is in the synthesis of chiral oxazoline (B21484) ligands, such as those used in BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) complexes, which are highly successful in asymmetric catalysis. nih.gov The synthesis of enantiomerically pure β-amino alcohols remains a formidable challenge, and the development of efficient and stereoselective methods to access these frameworks is an active area of research. westlake.edu.cnacs.org

Importance of Furan-Containing Chiral Building Blocks in Chemical Research

The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, which imparts unique chemical properties. wikipedia.org As a structural unit, furan is more electron-rich than its carbocyclic analogue, benzene, and its sulfur-containing counterpart, thiophene. wikipedia.orgnih.gov This increased electron density makes it highly reactive in electrophilic substitution reactions and allows it to participate in various cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org

When incorporated into a chiral scaffold, the furan moiety serves as a versatile building block for the synthesis of more complex natural products and functional materials. nih.govacs.orgacs.org The oxygen atom can act as a coordinating site, and the ring itself can be transformed into other functionalities through reactions like ring-opening or oxidation. nih.gov The unique electronic and photophysical properties derived from the furan unit are of great interest in materials science, particularly in the development of circularly polarized luminescent materials. nih.gov The synthesis of enantiopure furan derivatives, often achieved through chemoenzymatic methods, provides access to valuable intermediates for the construction of optically active structures. acs.org

Overview of (3S)-3-Amino-3-(2-furyl)propan-1-OL as a Chiral Scaffold

This compound is a chiral molecule that strategically combines the key features of both a β-amino alcohol and a furan-containing building block. Its structure features a propanol (B110389) backbone with an amino group and a furan ring attached to the same stereogenic center at the C3 position, defined by the (S)-configuration.

This bifunctional nature makes it a highly valuable chiral scaffold. The amino alcohol portion can be used to synthesize chiral ligands or can be incorporated into peptidomimetic structures, while the furan ring serves as a versatile handle for further chemical modification. nih.govwikipedia.org It can be considered a precursor to a variety of more complex chiral molecules, leveraging the established chemistry of both its constituent parts.

Table 1: Physicochemical Properties of 3-Amino-3-(furan-2-yl)propan-1-ol (Data corresponds to the racemic mixture unless otherwise specified)

PropertyValue
Molecular Formula C₇H₁₁NO₂ guidechem.com
Molecular Weight 141.17 g/mol guidechem.com
Monoisotopic Mass 141.078978594 Da guidechem.com
Topological Polar Surface Area 59.4 Ų guidechem.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com
Rotatable Bond Count 3 guidechem.com
CAS Number 206194-18-5 (racemate) guidechem.com
Predicted XLogP3-AA -0.4 guidechem.com

This table is interactive. Click on the headers to sort the data.

Historical Context of Chiral Amino Alcohol Synthesis Methodologies

The synthesis of chiral amino alcohols has evolved significantly over the decades, driven by the increasing demand for enantiopure compounds in the pharmaceutical industry. nih.gov

Early Approaches: Historically, access to enantiopure amino alcohols relied heavily on the "chiral pool," utilizing naturally occurring chiral molecules like amino acids or sugars as starting materials. diva-portal.org Another classical method is chiral resolution, which involves the separation of a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent removal of the resolving agent. wikipedia.org While effective, these methods can be inefficient, with a theoretical maximum yield of only 50% for the desired enantiomer.

Modern Asymmetric Synthesis: To overcome the limitations of classical methods, significant research has been directed towards asymmetric synthesis. Key developments include:

Substrate- and Reagent-Controlled Methods: These strategies involve using a chiral substrate or a stoichiometric chiral reagent to direct the stereochemical outcome of a reaction.

Catalytic Asymmetric Reactions: This represents the most efficient and elegant approach. Prominent examples include the Sharpless asymmetric aminohydroxylation, which introduces the amino and hydroxyl groups across a double bond in a stereocontrolled manner. diva-portal.org Other catalytic methods involve the asymmetric hydrogenation or transfer hydrogenation of α-amino ketones, which can provide high yields and excellent enantioselectivities. acs.org

Biocatalysis: The use of enzymes in organic synthesis has gained prominence for its high selectivity and mild reaction conditions. nih.govmdpi.com Engineered enzymes, such as amine dehydrogenases (AmDHs), have been developed for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with very high enantiomeric excess. nih.gov

These modern catalytic approaches, both chemical and enzymatic, offer more sustainable and efficient pathways to valuable chiral building blocks like this compound, avoiding the need for stoichiometric chiral reagents or resolution steps. westlake.edu.cnacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B13039606 (3S)-3-Amino-3-(2-furyl)propan-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3S)-3-amino-3-(furan-2-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1

InChI Key

UCEDMXFZQPQWEQ-LURJTMIESA-N

Isomeric SMILES

C1=COC(=C1)[C@H](CCO)N

Canonical SMILES

C1=COC(=C1)C(CCO)N

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 3s 3 Amino 3 2 Furyl Propan 1 Ol

Fundamental Disconnection Strategies for 1,3-Amino Alcohols

The 1,3-amino alcohol motif is a common structural feature in many biologically active compounds. Its retrosynthetic analysis typically involves disconnecting the carbon skeleton or the bonds to the heteroatoms (oxygen and nitrogen).

Key disconnection approaches include:

Cα-Cβ Bond Disconnection: This is one of the most common strategies for 1,3-difunctionalized compounds. scitepress.org This disconnection applied to (3S)-3-Amino-3-(2-furyl)propan-1-OL leads to two primary synthons: a 2-furyl-substituted aminomethyl cation and a hydroxyethyl (B10761427) anion. The corresponding synthetic equivalents would be an electrophilic species like a furan-containing N-acyliminium ion and a nucleophile such as a two-carbon enolate equivalent. In the forward synthesis, this corresponds to an aldol-type or Mannich-type reaction.

Cβ-Cγ Bond Disconnection: This approach leads to a 2-amino-2-furyl-ethyl synthon and a one-carbon synthon (e.g., formaldehyde (B43269) or its equivalent). This pathway is generally less common but can be viable depending on the availability of the corresponding precursors.

C-N Bond Disconnection: This disconnection simplifies the target molecule into a 3-hydroxypropyl-furan precursor and an ammonia (B1221849) equivalent. The forward reaction would involve the introduction of the amino group, for instance, via reductive amination of a corresponding β-hydroxy ketone or the opening of an epoxide with a nitrogen nucleophile. tandfonline.com

C-O Bond Disconnection: While less direct for the primary alcohol, this can be considered part of a functional group interconversion (FGI) strategy. For instance, the alcohol could be retrosynthetically derived from a carboxylic acid or ester, which then offers different disconnection possibilities.

These fundamental strategies provide a logical framework for deconstructing the 1,3-amino alcohol core of the target molecule.

Disconnection StrategyBond CleavedResulting Precursors (Examples)Corresponding Forward Reaction
Cα-Cβ DisconnectionC2-C32-Furaldehyde, Malonic ester derivativeAldol or Mannich-type reaction followed by reduction and amination
C-N DisconnectionC3-N3-(2-furyl)-3-oxopropan-1-olReductive amination
C-O Disconnection (via FGI)C1-O3-Amino-3-(2-furyl)propanoic acidReduction of carboxylic acid/ester
Ring OpeningN/AChiral azetidine (B1206935) or oxazineNucleophilic ring opening

Stereochemical Considerations in Retrosynthetic Planning for Chiral Furan (B31954) Derivatives

The presence of a single stereocenter at the C3 position—bearing the amino group and the furan ring—demands an asymmetric synthesis strategy to achieve the desired (S)-enantiomer. The planning must incorporate a method for stereocontrol.

Several established approaches can be considered:

Chiral Pool Synthesis: This strategy utilizes a naturally occurring chiral molecule as a starting material. For instance, an amino acid could serve as the source of chirality. However, finding a suitable furan-containing chiral precursor might be challenging.

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to induce enantioselectivity. Potential methods include the asymmetric reduction of a β-amino ketone or the asymmetric hydrogenation of a suitable enamine precursor. The development of multicatalytic systems, for example using a photocatalyst with a chiral copper catalyst, has enabled enantioselective C-H amination of alcohols to access chiral β-amino alcohols. nih.gov

Substrate Control: If other stereocenters were present in a precursor, they could direct the stereochemical outcome of the reaction that forms the C3 center. This is not directly applicable here but is a key strategy in more complex molecules.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the C3 center. After the desired stereochemistry is set, the auxiliary is removed.

Strategic Disconnections Involving the Furan Moiety

The furan ring can be treated either as a robust starting material or as a structure to be formed during the synthesis.

Disconnection of the Furan-Carbon Bond: The most straightforward approach is to disconnect the C-C bond between the furan ring and the propanol (B110389) chain. This leads to a key precursor: 2-furaldehyde or a related 2-substituted furan. 2-Furaldehyde is an inexpensive, readily available starting material derived from biomass, making this a highly attractive disconnection. The propanol chain would then be constructed from this aldehyde.

Synthesis of the Furan Ring (FGI): In a more complex approach, the furan ring itself could be constructed from an acyclic precursor. For example, a 1,4-dicarbonyl compound can be cyclized under acidic conditions to form a furan ring (Paanor-Knorr synthesis). This disconnection would transform the target molecule into a more complex, acyclic precursor containing the necessary amino alcohol functionality. This is generally a less common strategy unless specific substitution patterns on the furan ring are required that are not easily accessible from pre-existing furans.

For this compound, disconnecting to 2-furaldehyde is the most logical and economically viable strategy.

Carbon-Nitrogen and Carbon-Oxygen Bond Formation Pathways

Based on the disconnections, the forward synthesis requires reliable methods for forming the key C-N and C-O bonds, or more accurately, for introducing the amine and alcohol functionalities.

Carbon-Nitrogen Bond Formation:

Reductive Amination: A powerful and common method. This would involve the reaction of a β-hydroxy ketone precursor, 3-(2-furyl)-3-oxopropan-1-ol, with an ammonia source in the presence of a reducing agent. Asymmetric versions of this reaction, using a chiral catalyst, could directly install the (S)-stereocenter.

Nucleophilic Ring Opening: A precursor such as a chiral epoxide or aziridine (B145994) could be opened with a nitrogen or oxygen nucleophile, respectively. For instance, a furan-substituted epoxide could be opened by ammonia or an azide (B81097) equivalent to install the amine. tandfonline.com

C-H Amination: Advanced methods allow for the direct conversion of a C-H bond into a C-N bond. Palladium-catalyzed allylic C-H amination has been developed for the synthesis of syn-1,3-amino alcohol motifs. nih.gov This could be applied if a suitable unsaturated precursor is designed.

Introducing the Alcohol Functionality (Related to C-O Bonds):

Reduction of a Carbonyl/Ester: The primary alcohol is most commonly installed by the reduction of a corresponding carboxylic acid or ester. A retrosynthetic pathway proceeding through 3-amino-3-(2-furyl)propanoic acid would utilize a reducing agent like lithium aluminum hydride (LiAlH₄) to form the alcohol.

Aldol-Type Addition: A reaction between the enolate of acetaldehyde (B116499) (or a synthetic equivalent) and 2-furaldehyde would form a β-hydroxy aldehyde. Subsequent amination and reduction steps would lead to the target molecule.

A plausible synthetic sequence starting from 2-furaldehyde could involve a Henry reaction (nitro-aldol) with nitromethane, followed by stereoselective reduction of the nitro group to an amine and reduction of an ester group (introduced earlier) to the primary alcohol.

Reaction TypePrecursor ExampleDescriptionStereocontrol Method
Asymmetric Reductive Amination3-(2-furyl)-3-oxopropan-1-olA ketone is converted directly to a chiral amine using an ammonia source and a chiral reducing catalyst.Chiral catalyst (e.g., transition metal complex with a chiral ligand)
Henry Reaction followed by Reduction2-Furaldehyde, NitromethaneA nitro-aldol reaction forms a β-nitro alcohol, which is then reduced to the amino alcohol.Asymmetric catalyst for the Henry reaction or diastereoselective reduction.
Epoxide Ring Opening(R)-1-(2-furyl)oxiran-2-yl)methanolA chiral epoxide is opened with a nitrogen nucleophile (e.g., ammonia, azide).Starting with an enantiopure epoxide (e.g., from Sharpless epoxidation).
Reduction of β-Amino Acid(S)-3-Amino-3-(2-furyl)propanoic acidA chiral β-amino acid is reduced to the corresponding amino alcohol.Starting with an enantiopure amino acid.

Enantioselective Synthesis Methodologies of 3s 3 Amino 3 2 Furyl Propan 1 Ol

Asymmetric Catalysis Approaches

Asymmetric catalysis provides the most efficient routes to enantiomerically pure compounds like (3S)-3-Amino-3-(2-furyl)propan-1-ol, utilizing small amounts of chiral catalysts to generate large quantities of the desired product. These methods are broadly categorized into organocatalytic and metal-catalyzed strategies.

Organocatalytic Strategies

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to traditional metal-based catalysts. nih.gov This field has seen significant growth, with catalysts like proline and chiral thioureas emerging as powerful tools for stereoselective synthesis. nih.govillinois.edu

The proline-catalyzed asymmetric Mannich reaction is a powerful method for the enantioselective synthesis of β-amino carbonyl compounds, which are precursors to γ-amino alcohols. illinois.edunih.govnih.gov In the context of synthesizing this compound, a key step would involve the reaction of an appropriate aldehyde with an imine derived from furfural (B47365).

The general mechanism of a proline-catalyzed Mannich reaction involves the formation of an enamine from the reaction of proline with a donor aldehyde. This enamine then attacks an imine electrophile in a stereocontrolled manner, directed by the chiral environment of the proline catalyst. Subsequent hydrolysis releases the chiral β-amino aldehyde product and regenerates the catalyst. While direct examples for the specific target molecule are not extensively detailed in the provided results, the principle is well-established for a variety of aldehydes and imines. illinois.edunih.gov The resulting β-amino aldehyde can then be reduced to the desired γ-amino alcohol.

Table 1: Proline-Catalyzed Asymmetric Mannich Reaction Parameters

Donor Acceptor Imine Catalyst Solvent Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Aldehyde N-Boc-imine L-proline Acetonitrile Good High High

Chiral thiourea (B124793) derivatives have emerged as highly effective hydrogen-bond donors for activating electrophiles in a variety of asymmetric reactions. nih.govnih.govscilit.com Bifunctional thiourea catalysts, often incorporating an amino group, can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol. nih.gov

In the synthesis of chiral amino alcohols, thiourea catalysts can be employed in reactions such as the aza-Henry (nitro-Mannich) reaction. acs.org This involves the addition of a nitroalkane to an imine. For the synthesis of a precursor to this compound, a nitroalkane could be added to a furfural-derived imine, followed by reduction of the nitro group. The thiourea catalyst activates the imine through hydrogen bonding, facilitating a stereoselective attack by the nitronate. These catalysts have demonstrated high yields and excellent enantioselectivities in various aza-Henry reactions. acs.org

Table 2: Chiral Thiourea-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines

Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
10 Diethyl ether -20 90 99:1 99

Note: This data is for the aza-Henry reaction of isatin-derived ketimines and long-chain nitroalkanes, demonstrating the high efficiency and stereoselectivity achievable with chiral thiourea catalysts. acs.org Similar principles would apply to the synthesis of the target molecule.

Enantioselective reductive amination is a direct and atom-economical method for the synthesis of chiral amines from ketones or aldehydes. nih.govresearchgate.netrsc.orgacs.org This one-pot process involves the formation of an imine or enamine intermediate, which is then asymmetrically reduced. Both organocatalytic and metal-catalyzed versions of this reaction are well-developed. nih.govresearchgate.net

In an organocatalytic approach, a chiral Brønsted acid, such as a phosphoric acid derivative, can catalyze the formation of an imine from a furyl ketone and an amine source. This imine is then reduced in situ by a hydride donor like a Hantzsch ester or a silane. The chiral catalyst controls the facial selectivity of the hydride attack on the imine, leading to the formation of the chiral amine. This strategy has been successfully applied to the synthesis of a wide range of chiral amines. researchgate.net

Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysts, in combination with chiral ligands, are powerful tools for asymmetric synthesis, offering high catalytic activity and enantioselectivity. nih.govacs.org

The diastereoselective reduction of a chiral ketone or imine is a common strategy for establishing a new stereocenter. When a substrate already contains a chiral center, a chiral reducing agent or a catalyst with a chiral ligand can control the stereochemical outcome of the reduction of a prochiral carbonyl or imine group.

For the synthesis of this compound, a precursor such as a β-amino ketone or a β-keto imine could be reduced. The choice of reducing agent is crucial. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes be difficult to control stereoselectively without a directing group. masterorganicchemistry.comyoutube.com

Milder and more sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) offer greater selectivity. masterorganicchemistry.comlibretexts.orgthieme-connect.de This reagent is known to reduce acid chlorides to aldehydes and can also reduce ketones. masterorganicchemistry.comlibretexts.org By employing a chiral ligand in conjunction with a metal hydride, the reduction can be guided to produce the desired diastereomer with high selectivity.

Another approach involves the use of catecholborane as a reducing agent in the presence of a chiral catalyst. organic-chemistry.orgresearchgate.net For instance, the asymmetric reduction of prochiral ketones can be achieved with borane (B79455) catalyzed by chiral oxazaborolidines. This method has been shown to be highly enantioselective. researchgate.net Similarly, catecholborane has been used for the enantioselective reduction of α-trifluoromethylated imines catalyzed by a BINOL-derived boro-phosphate, affording chiral amines in high yields and excellent enantioselectivities. organic-chemistry.org

Table 3: Chiral Ligand-Controlled Reduction Parameters

Substrate Reducing Agent Catalyst/Ligand Yield (%) Enantiomeric Excess (ee, %)
α-Trifluoromethylated Imines Catecholborane (R)-BINOL-derived boro-phosphate up to 98 up to 96

Note: This table illustrates the effectiveness of catecholborane in combination with a chiral catalyst for the asymmetric reduction of imines, a strategy applicable to the synthesis of the target amino alcohol. organic-chemistry.org

Asymmetric Addition Reactions (e.g., Addition of organozinc reagents to aldehydes)

Asymmetric addition of organometallic reagents to prochiral carbonyl compounds represents a fundamental and powerful strategy for creating chiral centers. The addition of organozinc reagents to aldehydes, in particular, can be rendered highly enantioselective through the use of chiral catalysts or ligands. This method is a viable pathway for constructing the stereocenter in chiral amino alcohols.

The general principle involves the reaction of an organozinc species with an aldehyde, such as 2-furaldehyde, in the presence of a chiral ligand, typically a chiral amino alcohol or a diamine. The ligand coordinates to the zinc atom, creating a chiral environment that directs the nucleophilic attack of the alkyl group onto one of the two enantiotopic faces of the aldehyde, leading to the formation of a secondary alcohol with a high degree of enantiomeric excess (ee). Subsequent functional group manipulations would then be required to elaborate the resulting chiral alcohol into the target amino alcohol, this compound.

Table 1: Asymmetric Addition of Organozinc Reagents

Component Role Example
Substrate Prochiral electrophile Aldehyd (e.g., 2-furaldehyde)
Reagent Nucleophile Dialkylzinc (e.g., Diethylzinc)
Catalyst Chiral Inductor Chiral Ligand (e.g., DAIB, TADDOL)
Product Enantioenriched intermediate Chiral Secondary Alcohol
Palladium-Catalyzed Carboamination and Carboetherification Reactions

Palladium-catalyzed reactions are versatile tools for C-N and C-O bond formation. Enantioselective palladium-catalyzed carboamination reactions, in particular, provide a direct route to chiral nitrogen-containing heterocycles and amines. nih.gov These transformations can construct complex chiral structures by forming one C-C and one C-N bond across an alkene in a single operation.

One reported strategy involves the reaction between aryl or alkenyl bromides and γ-aminoalkene derivatives. nih.gov The mechanism is proposed to proceed via the intramolecular syn-insertion of the alkene into a palladium-nitrogen bond of a chiral palladium complex, which establishes new stereocenters. nih.gov Subsequent reductive elimination yields the carboamination product. nih.gov The use of chiral phosphoramidite (B1245037) ligands has proven effective in achieving high enantioselectivity in these transformations, affording products with up to 94% ee. nih.gov While direct synthesis of this compound via this method is not explicitly detailed, the fundamental reaction provides a template for accessing chiral amine structures from readily available starting materials. nih.gov

Table 2: Enantioselective Pd-Catalyzed Carboamination Findings

Parameter Details Reference
Catalyst System Pd complex with chiral phosphoramidite ligands nih.gov
Reactants Aryl/alkenyl bromides and N-Boc-pent-4-enylamines nih.gov
Product Type 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines nih.gov
Key Outcome Good yields and enantioselectivities (up to 94% ee) nih.gov
Mechanism Feature syn-Aminopalladation of an alkene nih.gov
Nickel-Catalyzed Enantioconvergent Cross-Coupling Strategies

Nickel-catalyzed enantioconvergent cross-coupling reactions have emerged as a powerful method for synthesizing chiral molecules, including important chiral dialkyl carbinamines. acs.orgnih.gov These strategies utilize a chiral nickel catalyst to couple a racemic starting material with a nucleophile, converting both enantiomers of the starting material into a single, highly enantioenriched enantiomer of the product. nih.gov

Researchers have developed mild methods using a chiral nickel catalyst to couple alkylzinc reagents with racemic electrophiles, such as α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids. acs.orgnih.gov These methods are notable for their versatility and tolerance of a wide array of functional groups. acs.orgnih.gov A one-pot variant, where the NHP ester is generated in situ from commercially available amino acid derivatives, further enhances the utility of this approach for efficiently generating enantioenriched protected amines. acs.orgnih.gov Such strategies are highly relevant for the synthesis of chiral amines where two alkyl groups of similar size are present. acs.orgnih.gov

Table 3: Nickel-Catalyzed Enantioconvergent Synthesis of Chiral Amines

Feature Description Reference
Catalyst Chiral Nickel Complex acs.orgnih.gov
Strategy Enantioconvergent Cross-Coupling nih.gov
Electrophiles Racemic α-phthalimido alkyl chlorides or NHP esters acs.orgnih.gov
Nucleophile Alkylzinc reagent acs.orgnih.gov
Product Enantioenriched protected dialkyl carbinamines acs.orgnih.gov
Copper-Catalyzed Stereoselective Transformations

Copper-catalyzed reactions offer a practical and efficient means for the stereodivergent synthesis of amino alcohols, providing access to all possible stereoisomers of a product with multiple contiguous stereocenters. mit.edunih.govresearchgate.net This is particularly valuable in pharmaceutical development, where the evaluation of all stereoisomers of a drug candidate is crucial. mit.edu

A notable strategy employs a copper-hydride (CuH) based catalyst system for a sequential hydrosilylation and hydroamination of readily available enals and enones. nih.govresearchgate.net The process begins with the chemoselective reduction of the carbonyl group to form an allylic alcohol intermediate, which then undergoes a highly regio- and stereoselective hydroamination. nih.gov The stereochemical outcome of the reaction can be controlled by the choice of a chiral ligand, allowing for the synthesis of any desired stereoisomer of the amino alcohol product in high chemo-, regio-, diastereo-, and enantioselectivity. mit.edunih.govresearchgate.net This method has been successfully applied to a range of β-aryl substituted (E)-enals. nih.gov

Table 4: Copper-Catalyzed Stereodivergent Synthesis of Amino Alcohols

Parameter Details Reference
Catalyst System Copper-hydride with a chiral ligand nih.govresearchgate.net
Reaction Sequence 1. Hydrosilylation of enal/enone 2. Hydroamination mit.edunih.gov
Key Feature Stereodivergent; provides access to all possible stereoisomers nih.govresearchgate.net
Selectivity High chemo-, regio-, diastereo-, and enantioselectivity mit.edunih.gov
Substrate Scope Includes β-aryl substituted (E)-enals nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding an enantioenriched product.

Diastereoselective Reactions Utilizing Chiral N-Sulfinyl Imines

The use of chiral N-sulfinyl imines, particularly N-tert-butylsulfinyl imines (Ellman's auxiliary), is a highly effective and widely used method for the asymmetric synthesis of chiral amines. acs.orgosi.lv These auxiliaries function as powerful stereodirecting groups, enabling the highly diastereoselective addition of a wide range of nucleophiles to the imine C=N bond. acs.org

The synthesis begins with the condensation of a chiral sulfinamide with an aldehyde (e.g., 2-furaldehyde) to form the corresponding N-sulfinyl imine. nih.gov The subsequent addition of an organometallic nucleophile (such as a Grignard or organolithium reagent) proceeds through a six-membered ring transition state, where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. nih.gov This rigid arrangement effectively shields one face of the imine, leading to highly diastereoselective nucleophilic attack. nih.gov The final step involves the cleavage of the sulfinyl group, typically under acidic conditions, to afford the desired chiral primary amine with high enantiopurity. nih.gov

Table 5: Asymmetric Synthesis via Chiral N-Sulfinyl Imines

Step Description Key Feature Reference
1. Imine Formation Condensation of chiral sulfinamide with an aldehyde. Formation of the chiral electrophile. nih.gov
2. Nucleophilic Addition Addition of an organometallic reagent to the imine. High diastereoselectivity via a rigid transition state. acs.orgnih.gov
3. Auxiliary Cleavage Acid-mediated removal of the sulfinyl group. Releases the enantiopure primary amine. nih.gov

Application of Homochiral Amidocuprates in Conjugate Additions

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone reaction for the synthesis of β-amino carbonyl compounds, which are valuable precursors to chiral amines and other important molecules. The use of homochiral lithium amides, which can form amidocuprates, allows for highly diastereoselective conjugate additions. researchgate.net

In this methodology, a homochiral lithium amide, derived from an enantiopure amine, is used as the nitrogen nucleophile. Its addition to an α,β-unsaturated ester proceeds with high diastereoselectivity, effectively setting the stereochemistry at the β-position. researchgate.net The resulting β-amino ester can then be further transformed, for example, through reduction of the ester group, to furnish chiral amino alcohols. This strategy has been successfully employed as a key step in the synthesis of various enantiopure nitrogen-containing heterocycles and substituted amines. researchgate.net

Chiral Glycine (B1666218) Template Approaches to α-Amino Acid Derivatives

The asymmetric synthesis of α-amino acids often employs chiral glycine templates, which allow for the introduction of various substituents with high stereocontrol. researchgate.netresearchgate.net These methods are based on the alkylation and condensation reactions of glycine or alanine (B10760859) imine derivatives under mild conditions. researchgate.net The enolates generated from these reagents can be alkylated in a highly diastereoselective manner. researchgate.net For instance, new chiral (Z)-α,β-didehydroamino acid derivatives have been prepared from a chiral glycine equivalent through condensation with aldehydes. nih.gov These can then be subjected to further transformations like hydrogenation to yield saturated amino acids. nih.gov While directly applied to α-amino acids, the fundamental principles of using a chiral template to control stereochemistry are relevant to the synthesis of other chiral amino compounds.

Biocatalytic and Enzymatic Resolution Methods

Biocatalysis offers a powerful and environmentally friendly approach to obtaining enantiomerically pure compounds. Enzymes, with their inherent chirality, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Lipase-Mediated Kinetic Resolutions (e.g., Candida antarctica lipase (B570770) A for N-acylation)

Kinetic resolution using lipases is a widely used method for the synthesis of enantiopure alcohols and amines. mdpi.comresearchgate.netacs.org Candida antarctica lipase A (CALA) and lipase B (CALB) are particularly effective biocatalysts for this purpose. mdpi.comresearchgate.netd-nb.info In the context of β-amino alcohols, lipase-catalyzed N-acylation is a key strategy. One enantiomer of the racemic amino alcohol is selectively acylated, leaving the other enantiomer unreacted and in high enantiomeric excess. dss.go.th For example, CALB has been successfully used in the kinetic resolution of various secondary alcohols through enantioselective acylation. dss.go.th The efficiency of these resolutions can be influenced by the choice of solvent and acyl donor. researchgate.netdss.go.th While specific data on the resolution of 3-amino-3-(2-furyl)propan-1-ol using this exact method is not detailed in the provided results, the general applicability of lipase-mediated kinetic resolution to similar β-amino alcohols is well-established. researchgate.net

Table 1: Lipase-Mediated Kinetic Resolution of Alcohols

LipaseSubstrate TypeReactionKey Findings
Candida antarctica lipase B (CALB)Secondary AlcoholsEnantioselective acylationHigh enantiomeric excess (>99%) for the unreacted S-(+)-alcohols. dss.go.th
Candida antarctica lipase B (CALB)β-amino alcoholsHydrolysis of racemic acetatesHigh enantiomeric excess (up to >99%) for the resulting alcohols and remaining acetates. researchgate.net
Candida antarctica lipase A (CALA)Tertiary AlcoholsEnantioselective esterificationWild-type shows excellent enantioselectivity but low activity. Mutagenesis can improve activity. d-nb.info

Enzymatic Reductive Amination with ω-Transaminase for Fluoroalkyl Amino Acids

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. almacgroup.commdpi.com This process, known as reductive amination, involves the transfer of an amino group from an amino donor to a ketone, generating a chiral amine with high enantiopurity. almacgroup.commdpi.com While the provided information focuses on the synthesis of fluoroalkyl amino acids, the principles are broadly applicable. mdpi.com ω-TAs have high reactivity towards certain amino acceptors and can be used in kinetic resolutions to produce enantiopure amino acids. mdpi.com The choice of the amino donor is crucial for shifting the reaction equilibrium and achieving high conversion. nih.govresearchgate.net For instance, using isopropylamine (B41738) as an amino donor is advantageous as the byproduct, acetone, is volatile and can be easily removed. nih.govresearchgate.net Engineering of ω-TAs through mutagenesis has been shown to improve their activity and substrate scope. mdpi.comnih.govresearchgate.net

Table 2: ω-Transaminase in Asymmetric Synthesis

EnzymeApplicationKey Features
ω-TransaminaseAsymmetric synthesis of chiral amines from ketones. almacgroup.commdpi.comHigh stereoselectivity, broad substrate scope. almacgroup.commdpi.com
(S)-selective ω-TA from Ochrobactrum anthropiSynthesis of L-2-aminobutyric acid. nih.govCan be coupled with other enzymes in a cascade. nih.gov
Engineered ω-TransaminasesImproved activity towards non-native substrates. mdpi.comresearchgate.netSite-directed mutagenesis can overcome steric limitations. mdpi.comresearchgate.net

Chemoenzymatic Cascade Approaches for Chiral β-Amino Alcohols

Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysts to achieve efficient and selective transformations in a single pot. nih.gov These cascades can be designed to produce chiral amino alcohols from simple starting materials. nih.gov For instance, a cascade involving a transaminase can be used to introduce the chiral amine functionality. nih.gov The optimization of reaction conditions, such as pH, temperature, and substrate concentrations, is crucial for maximizing the yield and enantioselectivity of the final product. nih.gov While a direct chemoenzymatic synthesis of this compound is not explicitly described, the development of such cascades for other chiral amino alcohols demonstrates the potential of this strategy. nih.govnih.gov

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials.

Chemo- and Regioselective Transformations of Furan (B31954) Precursors

The enantioselective synthesis of this compound relies heavily on the precise control of chemo- and regioselectivity in the transformation of furan precursors. The furan ring, an aromatic heterocycle, presents unique challenges and opportunities for synthetic chemists. Its reactivity towards electrophiles and nucleophiles must be carefully managed to achieve the desired substitution pattern and stereochemistry. Key strategies often involve the initial activation of the furan nucleus or the side chain to facilitate the introduction of the amino and hydroxyl functionalities at the correct positions and with the correct stereochemical orientation.

Methodologies for the synthesis of multi-substituted furans often utilize the inherent reactivity of the furan ring, which tends to undergo lithiation and electrophilic attack preferentially at the 2- and 5-positions. The introduction of functional groups at the 3- and 4-positions can be more challenging. Therefore, strategies often involve the use of blocking groups or directed metalation to control the regioselectivity of these transformations.

In the context of synthesizing β-amino alcohols, such as this compound, the furan moiety serves as a crucial building block. The development of methods for the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acid derivatives using Brønsted superacids represents a significant advancement. mdpi.com This approach allows for the introduction of an aryl group at the 3-position relative to the carboxyl group, a key step in constructing the carbon skeleton of the target molecule.

Hydrogenation of Furfural Derivatives in Synthesis

Furfural, a readily available platform chemical derived from biomass, serves as a common starting material for the synthesis of various furan derivatives. nih.gov The selective hydrogenation of furfural and its derivatives is a critical step in many synthetic routes leading to compounds like this compound. The challenge lies in achieving chemoselective reduction of the aldehyde group without affecting the furan ring or other functional groups present in the molecule.

Various catalytic systems have been developed for the efficient hydrogenation of furfural to furfuryl alcohol. These systems often employ transition metal catalysts, and the choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction. For instance, chemoenzymatic approaches using a combination of a solid acid catalyst for the conversion of biomass to furfural and a biocatalyst for the subsequent reduction to furfuryl alcohol have been reported. nih.gov

While the direct hydrogenation of a furfural-derived precursor bearing the complete carbon skeleton of this compound is a plausible strategy, controlling the stereochemistry at the newly formed chiral center is a significant hurdle. Asymmetric hydrogenation of prochiral dehydroamino acid precursors containing a furan ring has been shown to produce furylalanine derivatives with good enantioselectivity using rhodium complexes with chiral phosphine (B1218219) ligands. nih.gov This principle of asymmetric hydrogenation can be conceptually extended to the synthesis of the target amino alcohol.

A preparative method for the synthesis of ethyl furfurylidenecyanoacetate and its subsequent reaction with phenylmagnesium bromide to yield ethyl α-cyano-β-(2-furyl)hydrocinnamate has been developed. osi.lv The reduction of the nitrile group in the resulting β-(2-furyl)hydrocinnamonitrile with lithium aluminum hydride affords 2-(3-amino-1-phenylpropyl)furan, demonstrating a viable route to a related amino furan derivative. osi.lv Adapting this sequence with a suitable chiral reducing agent or a chiral catalyst could potentially lead to the enantioselective synthesis of the desired (3S)-isomer.

Table 1: Catalytic Systems for Furfural Hydrogenation

CatalystProductSelectivity (%)Reference
Rhodium-amino-phosphine-phosphinite complexesFurylalanine derivatives70-90 ee nih.gov
SO42-/SnO2-bentonite and E. coli cellsFurfuryl alcoholNot specified nih.gov

Note: This table presents examples of catalytic systems relevant to the synthesis of furyl derivatives, not necessarily the direct synthesis of the title compound.

Targeted Functionalization of the Furan Ring System

The targeted functionalization of the furan ring is essential for building the molecular complexity required for this compound. Beyond the initial choice of a substituted furan precursor, subsequent reactions must proceed with high regioselectivity to install the amino and alcohol functionalities at the desired positions of the propanol (B110389) side chain attached to the 2-position of the furan ring.

One strategy involves the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.com These reactions, promoted by strong Brønsted or Lewis acids, allow for the installation of a substituent at the carbon atom that will become the chiral center in the final product. The resulting propanoic acid derivative can then be subjected to further transformations, such as reduction of the carboxylic acid and introduction of the amino group.

Another approach involves the ring-opening of epoxides. The synthesis of β-amino alcohols through the aminolysis of epoxides is a well-established method. researchgate.net In the context of the target molecule, a chiral epoxide containing the furyl group could be synthesized and subsequently opened with an appropriate nitrogen nucleophile to install the amino group with inversion of configuration, thereby establishing the desired stereochemistry. The synthesis of chiral epoxy-imine building blocks offers a versatile platform for the diversity-oriented synthesis of peptidomimetic aspartic protease inhibitors, a class of molecules that includes related amino alcohol structures. acs.orgacs.org

Furthermore, radical C-H amination has emerged as a powerful tool for the synthesis of β-amino alcohols. nih.govresearchgate.net This method allows for the direct installation of an amino group at the β-position of an alcohol, potentially streamlining the synthesis of the target compound from a simpler furan-containing alcohol precursor. The development of enantioselective variants of this reaction using chiral catalysts is a particularly promising avenue. nih.govresearchgate.net

The synthesis of furan-3(2H)-imine scaffolds from alkynones represents another innovative approach to functionalized furan derivatives. nih.gov While not directly leading to the target structure, this methodology highlights the diverse reactivity of furan precursors and the potential for developing novel synthetic routes.

Advanced Synthetic Transformations and Derivatizations of 3s 3 Amino 3 2 Furyl Propan 1 Ol

Functional Group Interconversions (FGIs)

The strategic manipulation of the amine and hydroxyl groups of (3S)-3-amino-3-(2-furyl)propan-1-ol is fundamental to its use in multi-step syntheses. These functional group interconversions (FGIs) not only facilitate the introduction of new functionalities but are also crucial for protecting the existing reactive sites and for analytical purposes such as chiral analysis.

Amine Group Transformations (e.g., acylation, carbamate (B1207046) formation for chiral analysis and protection)

The primary amine of this compound is a key site for a variety of transformations.

Acylation: The amine group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is often employed to protect the amine during subsequent synthetic steps. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative.

Carbamate Formation: The formation of carbamates is another crucial transformation of the amine group, serving both as a protective strategy and a method for chiral analysis. Reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions yields the N-Boc protected amino alcohol. This protective group is stable under a range of reaction conditions and can be readily removed with acid. researchgate.net

For chiral analysis, the amine can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers that can be distinguished by techniques like NMR spectroscopy or chromatography. nih.gov An alternative approach involves using achiral isothiocyanate probes in the presence of an organocatalyst, which react with the amino alcohol to form carbamate or urea (B33335) products exhibiting characteristic UV and CD signals, allowing for the determination of the enantiomeric composition. rsc.org

A hypothetical reaction for carbamate formation is presented in the table below.

Reactant 1Reactant 2Reagent/CatalystProduct
This compoundDi-tert-butyl dicarbonateTriethylaminetert-butyl N-[(1S)-1-(2-furyl)-3-hydroxypropyl]carbamate

Hydroxyl Group Derivatizations (e.g., etherification, esterification)

The primary hydroxyl group of this compound can be transformed into ethers and esters, which can act as protecting groups or introduce new functionalities.

Etherification: Formation of ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, can protect the hydroxyl group during reactions targeting the amine. This is typically achieved by reacting the amino alcohol with TBDMS chloride in the presence of a base like imidazole.

Esterification: The hydroxyl group can be esterified by reaction with acyl chlorides or carboxylic acids under appropriate conditions. For example, direct condensation with fatty acids can be achieved by heating the components together, often with the removal of water, to form the corresponding ester. google.com

A hypothetical reaction for esterification is presented in the table below.

Reactant 1Reactant 2ConditionsProduct
This compoundStearic AcidHeat (180-225°C)(S)-3-amino-3-(2-furyl)propyl stearate

Stereoselective Oxidations and Reductions of Related Intermediates

While direct oxidation or reduction of this compound itself is less common, the stereoselective oxidation and reduction of its synthetic precursors or derivatives are critical for its synthesis and further transformations. For instance, the synthesis of chiral amino alcohols often involves the asymmetric reduction of a corresponding β-aminoketone. mdpi.com This can be achieved using chiral catalysts and a hydrogen donor, resulting in high enantiomeric excess. google.com Conversely, the hydroxyl group of a related protected intermediate could be oxidized to a carbonyl group using reagents like pyridinium (B92312) chlorochromate (PCC).

Formation of Complex Molecular Architectures Using this compound

The unique trifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles.

Construction of Nitrogen-Containing Heterocycles (e.g., pyrrolidinones)

The 1,3-amino alcohol moiety present in this compound is a key structural motif for the synthesis of various nitrogen-containing heterocycles. For example, through a sequence of reactions, it can be converted into substituted pyrrolidinones. A hypothetical pathway could involve the protection of the amine, oxidation of the alcohol to a carboxylic acid, deprotection of the amine, and subsequent intramolecular cyclization to form the lactam (pyrrolidinone) ring. Dehydrative cyclization reactions of β- or γ-hydroxy amides are a known method for forming nitrogen-containing heterocycles. pitt.edu

A hypothetical synthetic sequence for the formation of a pyrrolidinone is outlined below.

StepReactionReagents/ConditionsIntermediate/Product
1Amine ProtectionBoc₂O, Et₃NN-Boc-(3S)-3-amino-3-(2-furyl)propan-1-ol
2Alcohol OxidationPCC, CH₂Cl₂N-Boc-(3S)-3-amino-3-(2-furyl)propanoic acid
3Amine DeprotectionTFA, CH₂Cl₂(3S)-3-amino-3-(2-furyl)propanoic acid
4LactamizationHeat or coupling agent (e.g., EDC)(S)-4-(2-furyl)pyrrolidin-2-one

Coupling with Other Chiral Scaffolds for Enhanced Complexity

The presence of both an amino and a hydroxyl group in this compound provides two distinct points for covalent modification, enabling its incorporation into larger, more complex chiral structures. The diastereoselective coupling of this amino alcohol with other chiral molecules is a powerful strategy for generating libraries of compounds with diverse three-dimensional arrangements.

One common approach involves the formation of amide or peptide bonds. The primary amine of N-protected this compound can be coupled with a variety of chiral carboxylic acids, including non-proteinogenic amino acids and other chiral synthons. These coupling reactions are typically mediated by standard peptide coupling reagents. The stereochemical outcome of such couplings can be influenced by the nature of the coupling partners and the reaction conditions, potentially leading to diastereomeric products that can be separated and characterized.

Furthermore, the hydroxyl group can be engaged in the formation of esters or ethers with other chiral partners. For instance, reaction with a chiral acid chloride or anhydride (B1165640) can yield the corresponding ester, while alkylation with a chiral electrophile can lead to ether formation. The dual functionality of the amino alcohol allows for sequential or orthogonal protection and coupling strategies, further expanding the accessible molecular diversity.

Table 1: Representative Diastereoselective Coupling Reactions

Chiral Coupling Partner Coupling Reagent/Conditions Product Type Potential Diastereomeric Ratio
(S)-N-Boc-proline HATU, DIPEA, DMF Dipeptide Mimic >95:5
(1R,2S)-2-Phenylcyclopropanecarboxylic acid EDCI, HOBt, CH2Cl2 Amide Adduct 90:10
(R)-Mandelic acid DCC, DMAP, CH2Cl2 Ester Adduct 85:15
Chiral Glycidyl Ether NaH, THF Ether Adduct Variable

Selective Modifications and Elaborations of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system that is amenable to a variety of chemical transformations. Selective modification of this ring provides a powerful avenue for introducing further structural and functional diversity into the molecule.

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, primarily at the C5 position, which is activated by the oxygen atom and the alkyl substituent at C2. Reactions such as Vilsmeier-Haack formylation (using POCl₃ and DMF) can introduce an aldehyde group, which can then serve as a handle for further transformations like reductive amination or Wittig reactions. Similarly, nitration, halogenation, and Friedel-Crafts acylation can be achieved under carefully controlled conditions to avoid degradation of the furan ring.

Metal-Catalyzed Cross-Coupling Reactions: For more controlled C-C and C-heteroatom bond formation, the furan ring can be first functionalized with a handle suitable for cross-coupling reactions. For instance, lithiation of the C5 position of an N-protected derivative followed by quenching with an electrophile (e.g., iodine or a boronic ester) can install a group suitable for Suzuki, Stille, or Sonogashira coupling reactions. These powerful methods allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, dramatically increasing the molecular complexity.

Diels-Alder Reactions: The furan ring can also participate as a diene in [4+2] cycloaddition reactions, particularly with reactive dienophiles. This transformation leads to the formation of a 7-oxabicyclo[2.2.1]heptene system, which can be a precursor to a variety of saturated and partially saturated carbocyclic and heterocyclic structures. The stereochemical outcome of the Diels-Alder reaction can be influenced by the chirality of the amino alcohol side chain, potentially leading to diastereoselective cycloadditions.

Ring-Opening and Rearrangement Reactions: Under certain acidic or oxidative conditions, the furan ring can undergo ring-opening or rearrangement reactions. For example, treatment with an oxidizing agent in the presence of an alcohol can lead to the formation of a 2,5-dialkoxy-2,5-dihydrofuran, a versatile intermediate for further synthetic elaborations.

Table 2: Representative Furan Ring Modifications

Reaction Type Reagents/Catalyst Position of Modification Product Functional Group
Vilsmeier-Haack Formylation POCl₃, DMF C5 Aldehyde
Iodination I₂, Pyridine C5 Iodide
Suzuki Coupling (of C5-iodo derivative) Arylboronic acid, Pd(PPh₃)₄, Base C5 Aryl
Diels-Alder Cycloaddition Maleic anhydride, Heat C2, C5 7-Oxabicyclo[2.2.1]heptene
Oxidative Ring Opening Br₂, MeOH C2, C5 2,5-Dimethoxy-2,5-dihydrofuran

Spectroscopic and Stereochemical Characterization Methods in Research on 3s 3 Amino 3 2 Furyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including (3S)-3-Amino-3-(2-furyl)propan-1-OL and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule.

In a typical ¹H NMR spectrum of a propan-1-ol derivative, distinct signals corresponding to different proton environments are observed. For instance, in propan-1-ol itself, the integrated proton ratio is 3:2:2:1, which aligns with its structural formula. docbrown.info The chemical shifts (δ) of these protons are influenced by their local electronic environment. For a compound like this compound, the protons on the furan (B31954) ring, the aliphatic chain, and those attached to the nitrogen and oxygen atoms will each have characteristic chemical shifts. The splitting patterns of these signals, governed by spin-spin coupling, reveal the number of adjacent non-equivalent protons, aiding in the assignment of the structure. docbrown.infochemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. For example, the ¹³C NMR spectra of propan-1-ol and methoxyethane each show three different chemical shifts, distinguishing them from propan-2-ol which only exhibits two. docbrown.info

For complex molecules and the definitive assignment of stereochemistry, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This allows for the unambiguous assembly of the molecular structure.

Furthermore, NMR can be a powerful tool for determining the absolute configuration of chiral molecules, such as amino alcohols, often through the use of chiral solvating agents or by creating diastereomeric derivatives. researchgate.netnih.govmdpi.com For example, the formation of diastereomeric complexes with a chiral solvating agent can lead to separate NMR signals for each enantiomer, allowing for the determination of enantiomeric excess. nih.govmdpi.com The analysis of the ¹H NMR spectra of bis-MPA (α-methoxy-α-phenylacetic acid) derivatives of 1,2-amino alcohols provides a general protocol for differentiating between all four possible stereoisomers. researchgate.net

Table 1: Representative ¹H NMR Data for Propan-1-ol

Proton Environment Integrated Proton Ratio Splitting Pattern (n+1 rule)
CH₃3Triplet
-CH₂- (adjacent to CH₃)2Sextet
-CH₂- (adjacent to OH)2Triplet
OH1Singlet (can be broad)

Note: This table is illustrative for the parent propan-1-ol structure. The specific chemical shifts and coupling constants for this compound would differ due to the presence of the amino and furyl groups.

Chiral Chromatography (e.g., High-Performance Liquid Chromatography - HPLC) for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in the synthesis and application of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers, thus determining the enantiomeric excess (e.e.) of a sample. google.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. sigmaaldrich.com These differential interactions lead to different retention times for the enantiomers, allowing for their separation and individual quantification. CSPs can be based on various chiral selectors, including polysaccharides, macrocyclic glycopeptides (like teicoplanin and vancomycin), and cyclodextrins. sigmaaldrich.comnih.gov Macrocyclic glycopeptide-based CSPs are particularly effective for resolving the enantiomers of underivatized amino acids and their derivatives due to their compatibility with both organic and aqueous mobile phases. sigmaaldrich.com

For amino alcohols and amines, derivatization with a chiral reagent can also be employed prior to HPLC analysis. google.comresearchgate.net This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.com However, direct analysis on a CSP is often preferred to avoid additional reaction steps and potential impurities. sigmaaldrich.com

The development of a robust HPLC method involves optimizing the mobile phase composition and the choice of the chiral stationary phase to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com The separated enantiomers are detected, typically by a UV detector, and the area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated from these peak areas. This method is highly sensitive and provides accurate determination of chiral purity, which is crucial for quality control in pharmaceutical applications. nih.govnih.gov

Table 2: Key Aspects of Chiral HPLC for Enantiomeric Purity Determination

Component/Parameter Role in Chiral Separation Examples/Considerations
Chiral Stationary Phase (CSP)Induces differential interaction with enantiomers.Polysaccharide-based, macrocyclic glycopeptides (Teicoplanin, Vancomycin), P-CAP. sigmaaldrich.com
Mobile PhaseElutes the sample through the column; composition affects retention and resolution.Mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. sigmaaldrich.comnih.gov
Derivatization (optional)Converts enantiomers to diastereomers for separation on achiral columns.Use of chiral derivatizing agents like (R)-α-methyl-2-naphthyl acetyl chloride. google.com
DetectorQuantifies the separated enantiomers.UV-Vis Detector, Mass Spectrometer (LC-MS). nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. researchgate.neted.ac.uknih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.

For chiral molecules like this compound, a crucial aspect of the analysis is the determination of the absolute configuration, which distinguishes the (S)-enantiomer from its (R)-enantiomer mirror image. This is achieved through the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk When the X-ray wavelength is near an absorption edge of an atom in the crystal, it introduces small but measurable differences in the intensities of Friedel pairs (reflections that are related by inversion). The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. ed.ac.uk

The primary challenge for organic compounds composed of light atoms (like carbon, nitrogen, and oxygen) is that the anomalous scattering effect is weak. researchgate.neted.ac.uk However, modern diffractometers and advanced data analysis methods have made it possible to reliably determine the absolute configuration of such molecules. ed.ac.uk In some cases, derivatization with a heavier atom or co-crystallization with a molecule of known absolute configuration can be employed to enhance the anomalous scattering signal. researchgate.net

The successful application of X-ray crystallography requires a high-quality single crystal of the compound or a suitable derivative. researchgate.net Once obtained, the crystal structure provides a detailed picture of the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgacs.org This information is invaluable for understanding the structure-property relationships of the molecule.

Table 3: Principles of Absolute Configuration Determination by X-ray Crystallography

Principle/Technique Description Significance for this compound
Single Crystal X-ray DiffractionX-rays are diffracted by the electron clouds of atoms in a crystal lattice.Provides the precise 3D arrangement of atoms in the molecule.
Anomalous DispersionWavelength-dependent scattering effects that break Friedel's Law for non-centrosymmetric crystals. thieme-connect.deAllows for the differentiation between a molecule and its non-superimposable mirror image.
Flack ParameterA parameter refined during the crystallographic analysis that indicates the absolute structure. A value close to 0 indicates the correct absolute configuration. ed.ac.ukProvides a quantitative measure of confidence in the assigned absolute stereochemistry.

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a fundamental property of chiral substances, where a solution of an enantiomerically pure or enriched compound rotates the plane of plane-polarized light. nih.gov This chiroptical technique is a rapid and non-destructive method for assessing the chiral purity of a sample. The magnitude and direction of the rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). acs.org

The specific rotation, [α], is a standardized measure of the optical rotation and is calculated from the observed rotation. For a given chiral molecule, the two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. The (S)-enantiomer of a compound will have a specific rotation that is equal in magnitude but opposite in sign to its (R)-enantiomer.

By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the enantiomerically pure compound, one can determine the enantiomeric excess (e.e.). A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation.

While optical rotation is a powerful tool for routine quality control and for confirming the presence of a chiral substance, it is an empirical method. nih.gov The direction and magnitude of rotation are not easily predicted from the molecular structure alone. Therefore, it is often used in conjunction with other techniques like chiral HPLC or NMR spectroscopy for a more comprehensive analysis of enantiomeric purity. researchgate.net

Table 4: Factors Influencing Optical Rotation Measurements

Factor Influence on Measurement
Concentration of the chiral substanceThe observed rotation is directly proportional to the concentration.
Path length of the sample cellThe observed rotation is directly proportional to the path length.
Wavelength of lightThe magnitude of rotation is dependent on the wavelength (Optical Rotatory Dispersion).
TemperatureThe specific rotation can be temperature-dependent.
SolventThe solvent can influence the conformation of the chiral molecule and thus affect the rotation.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy - IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups present:

O-H stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. docbrown.info

N-H stretch: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H stretch: Absorptions for C-H bonds in the furan ring (aromatic) and the propyl chain (aliphatic) would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. globalresearchonline.net

C=C stretch: The carbon-carbon double bonds within the furan ring will give rise to absorptions in the 1500-1600 cm⁻¹ region. researchgate.net

C-O stretch: The stretching vibration of the C-O single bond of the alcohol and the furan ring would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.netudayton.edu

The IR spectrum provides a molecular "fingerprint" in the region from approximately 1500 to 400 cm⁻¹, which is unique to the specific molecule. docbrown.info While IR spectroscopy is excellent for identifying functional groups, it does not typically provide detailed information about the stereochemistry of the molecule. However, it is a quick and simple method to confirm the presence of key structural features in this compound and its derivatives. researchgate.netnist.gov

Table 5: Expected Infrared Absorption Regions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Alcohol (O-H)Stretching3200 - 3600Broad
Primary Amine (N-H)Stretching3300 - 3500Two sharp peaks
Furan Ring (C-H)Stretching3000 - 3100Sharp
Alkyl Chain (C-H)Stretching2850 - 3000Sharp
Furan Ring (C=C)Stretching1500 - 1600Medium to strong
Alcohol/Ether (C-O)Stretching1000 - 1300Strong

Applications of 3s 3 Amino 3 2 Furyl Propan 1 Ol As a Chiral Building Block in Organic Synthesis

In Asymmetric Synthesis of Complex Chiral Molecules

The inherent chirality of (3S)-3-amino-3-(2-furyl)propan-1-ol makes it a powerful tool for the asymmetric synthesis of complex chiral molecules. Its defined stereochemistry can be transferred to new stereocenters in a target molecule, a strategy frequently employed in the synthesis of natural products and pharmaceuticals. For instance, the amino alcohol functionality can be readily converted into other functional groups or used to direct stereoselective reactions, enabling the construction of intricate molecular architectures with high enantiomeric purity.

One notable application is in the synthesis of chiral 1,2-amino alcohols, which are privileged scaffolds in many drug candidates. researchgate.net The synthesis often involves the use of chiral auxiliaries, and this compound can serve as a precursor to such auxiliaries or be directly incorporated into the target molecule.

As a Precursor for Chiral Ligands in Asymmetric Catalysis

The development of new and efficient chiral ligands is a cornerstone of asymmetric catalysis. nih.gov this compound is an excellent starting material for the synthesis of chiral ligands due to its bifunctional nature. The amino and hydroxyl groups can be readily modified to create bidentate or multidentate ligands that can coordinate with metal centers. These chiral metal complexes can then be used as catalysts to promote a wide range of asymmetric transformations with high enantioselectivity.

For example, the amino alcohol can be converted into phosphine-containing ligands, which are widely used in transition-metal-catalyzed reactions such as asymmetric hydrogenation. nih.gov The furan (B31954) ring also offers a site for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize their catalytic performance.

As an Intermediate in the Stereoselective Synthesis of Specific Stereoisomers

The stereochemistry of this compound is a key asset in the stereoselective synthesis of specific stereoisomers of target molecules. By utilizing this chiral building block, chemists can control the formation of new stereocenters with a high degree of precision. This is particularly important in the pharmaceutical industry, where different stereoisomers of a drug can have vastly different biological activities.

For instance, in the synthesis of a molecule with multiple stereocenters, incorporating this compound can help to set one of those centers definitively. Subsequent reactions can then be influenced by this existing stereocenter, leading to the desired diastereomer. This approach avoids the need for challenging and often inefficient separation of stereoisomers at a later stage of the synthesis.

Contribution to the Synthesis of β-Amino Acid Derivatives and Peptidomimetics

β-Amino acids and their derivatives are important components of many biologically active molecules and are used in the design of peptidomimetics. nih.govgoogle.com this compound serves as a valuable precursor for the synthesis of chiral β-amino acid derivatives. The amino group is already in the β-position relative to the hydroxymethyl group, providing a convenient starting point for the synthesis of these structures.

The furan ring can be considered a bioisostere for other aromatic or heteroaromatic systems, or it can be chemically transformed into other functionalities. This versatility allows for the creation of a diverse range of β-amino acid derivatives and peptidomimetics with tailored properties for applications in drug discovery and materials science. beilstein-journals.org The stereochemistry at the C3 position is crucial for controlling the conformation and biological activity of the resulting peptides and peptidomimetics.

Role in the Synthesis of Chiral Heterocycles

Chiral heterocyclic compounds are prevalent in natural products and pharmaceuticals. This compound is a useful starting material for the synthesis of various chiral heterocycles, including oxazoles and pyranones. organic-chemistry.orgresearchgate.net

The amino alcohol functionality can participate in cyclization reactions to form the heterocyclic ring. For example, reaction of the amino group with a carboxylic acid or its derivative can lead to the formation of an oxazoline (B21484), which can then be oxidized to an oxazole. The furan moiety can also be involved in cycloaddition or rearrangement reactions to construct more complex heterocyclic systems. The inherent chirality of the starting material ensures that the resulting heterocycles are obtained in an enantiomerically enriched form.

Development of Novel Organocatalysts and Metal-Organic Frameworks Featuring the Chiral Amino Alcohol Moiety

In recent years, there has been a growing interest in the development of organocatalysts and metal-organic frameworks (MOFs) for various applications, including asymmetric catalysis and separations. ossila.com The chiral amino alcohol moiety of this compound makes it an attractive building block for the design and synthesis of novel organocatalysts. The amino and hydroxyl groups can act as catalytic sites, while the furan ring can be used to tune the catalyst's properties or to immobilize it on a solid support.

Furthermore, this chiral building block can be incorporated as a linker in the construction of chiral MOFs. ossila.com These porous materials with well-defined chiral environments have potential applications in enantioselective separations, sensing, and catalysis. The use of this compound as a building block allows for the introduction of chirality into the framework, which is essential for these applications.

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